molecular formula C22H18ClNO3 B3149527 Ethyl 3-[(3-chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate CAS No. 672951-93-8

Ethyl 3-[(3-chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate

Cat. No.: B3149527
CAS No.: 672951-93-8
M. Wt: 379.8 g/mol
InChI Key: LXQKESLMLCHYBB-UHFFFAOYSA-N
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Description

Ethyl 3-[(3-chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(3-chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity.

Mechanism of Action

The mechanism of action of Ethyl 3-[(3-chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate involves its interaction with specific molecular targets and pathways:

Biological Activity

Ethyl 3-[(3-chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article delves into its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that is characterized by the presence of a pyridoindole framework. The molecular formula is represented as C_19H_18ClN_2O_3, indicating the presence of chlorine, which often enhances biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in disease pathways. For instance, compounds with similar structures have been shown to inhibit the SARS-CoV-2 chymotrypsin-like protease (3CLpro), which is crucial for viral replication. The inhibition of this protease can lead to reduced viral load and improved therapeutic outcomes in viral infections .

Antiviral Activity

Recent studies have demonstrated that derivatives related to this compound exhibit promising antiviral properties. For example, certain indole carboxylates have been reported to possess an IC50 value of 250 nM against SARS-CoV-2 3CLpro, showcasing their potential as antiviral agents .

Antibacterial Properties

In addition to antiviral activity, there are indications that this compound may also exhibit antibacterial properties. Similar indole derivatives have been noted for their bacteriostatic effects, potentially through the disruption of bacterial metabolic pathways .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

  • SARS-CoV-2 Inhibition : A study highlighted a series of pyridinyl indole derivatives that showed significant inhibition of the SARS-CoV-2 protease with varying degrees of potency. The most potent compound exhibited an IC50 value significantly lower than standard antiviral treatments .
  • Bacteriostatic Effects : Research on indole derivatives has shown their ability to inhibit bacterial growth by affecting metabolic pathways, suggesting a potential application in treating bacterial infections .

Data Table: Summary of Biological Activities

Activity Type Compound IC50/EC50 Values Mechanism
AntiviralThis compoundIC50: 250 nMInhibition of SARS-CoV-2 3CLpro
AntibacterialRelated Indole DerivativeNot specifiedDisruption of bacterial metabolic pathways

Properties

IUPAC Name

ethyl 3-[(3-chlorophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO3/c1-2-26-22(25)21-18-10-9-17(27-14-15-6-5-7-16(23)12-15)13-20(18)24-11-4-3-8-19(21)24/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQKESLMLCHYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701175623
Record name Ethyl 3-[(3-chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701175623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672951-93-8
Record name Ethyl 3-[(3-chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=672951-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[(3-chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701175623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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